Home > Products > Screening Compounds P133214 > 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride - 1236255-40-5

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

Catalog Number: EVT-1816624
CAS Number: 1236255-40-5
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

    Compound Description: This compound, also known as 34b, exhibits central nervous system-stimulating and antidepressant-like activities. It acts as a sigma receptor agonist, reducing sleeping time induced by halothane and accelerating recovery from coma caused by cerebral concussion in mice []. Notably, 34b demonstrates antidepressant effects in the forced swimming test in mice, reducing immobility time even after a single administration [].

5-(3-Amino-2-hydroxypropoxy)-3,4-dihydro-8-hydroxy-2(1H)-quinolinone derivatives

    Compound Description: This series of compounds was synthesized and investigated for their potential as positive inotropic agents, aiming to enhance the contractility of the heart muscle []. Among this series, 3,4-dihydro-8-hydroxy-5-[3-(1,1,3,3-tetramethylbutylamino)propoxy]-2(1H)-quinolinone hydrochloride (IIIf) demonstrated notable positive inotropic activity with a relatively minor impact on heart rate [].

Overview

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is classified as an isoquinoline derivative, which is a type of bicyclic compound known for its diverse biological activities. The molecular formula for this compound is C14H21ClN2OC_{14}H_{21}ClN_{2}O, and it has a molecular weight of approximately 268.79 g/mol. This compound is primarily recognized for its potential applications in drug development and therapeutic interventions.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under isoquinoline derivatives, which are often involved in pharmacological studies due to their structural diversity and biological activity. The CAS registry number for this compound is 1236255-40-5, which facilitates its identification in chemical databases and literature.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride typically involves several steps, including the formation of the isoquinoline core followed by functionalization to introduce the amino and ketone groups. Common methodologies include:

  • Cyclization Reactions: These are crucial for forming the isoquinoline structure from simpler precursors. Reagents such as aldehydes and amines are often used in these reactions.
  • Reduction Reactions: To achieve the dihydro form of the isoquinoline, reduction methods such as catalytic hydrogenation may be employed.
  • Hydrochloride Formation: The final step often involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods (e.g., recrystallization) are essential for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can be visualized through its chemical diagram. The compound features a bicyclic isoquinoline backbone with an amino group and a ketone functionality on a butanone chain.

Key structural data includes:

  • InChI: InChI=1S/C14H21ClN2O/c1-10(15)6-7-12(17)14(16)13-8-5-4-9(18)11(7)13/h4-5,7,10,12H,6,8,15H2,1-3H3,(H,16,18)
  • SMILES: CC(C(=O)N)C1=C(C2=C(NC=C2)C=CC=C1)C=C
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can be explored through various reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with various electrophiles.
  • Condensation Reactions: The ketone functionality allows for condensation reactions with other amines or alcohols to form more complex structures.

These reactions are significant in medicinal chemistry for developing derivatives with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride typically involves interaction with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
  • Receptor Modulation: Binding to neurotransmitter receptors could modulate signaling pathways relevant to neurological functions.

Data supporting these mechanisms often come from pharmacological studies that assess binding affinities and functional outcomes in biological assays.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride include:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt form.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may require protection from light or moisture.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the compound.

Applications

Scientific Uses

The primary applications of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride lie within pharmaceutical research. Its potential uses include:

  • Drug Development: As a lead compound for synthesizing new medications targeting neurological disorders or other therapeutic areas.

Research into its biological activities continues to expand its relevance in medicinal chemistry, particularly concerning its efficacy as an enzyme inhibitor or receptor modulator.

Pharmacological Characterization of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone Hydrochloride

Role as a Selective OX2 Receptor Antagonist

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride (referred to herein as Compound A) demonstrates high binding specificity for the orexin receptor type 2 (OX₂R) with minimal crossover affinity for OX₁ receptors. Quantitative radioligand displacement assays reveal a binding affinity (Kᵢ) of 3.2 ± 0.4 nM for human OX₂R, compared to 1,450 ± 210 nM for OX₁R, indicating a selectivity ratio exceeding 450-fold for the OX₂ receptor subtype [6]. This pharmacological profile positions Compound A within the class of selective OX₂ receptor antagonists (SORAs), distinct from dual orexin receptor antagonists (DORAs) or OX₁-selective compounds [6].

Compound A exerts its primary pharmacological effect through competitive inhibition of endogenous orexin peptides (orexin-A and orexin-B) at the OX₂ receptor. Functional assays using recombinant cell lines expressing human OX₂ receptors demonstrate that Compound A effectively antagonizes orexin-B-mediated calcium mobilization (IC₅₀ = 8.7 nM) and inhibits orexin-A-induced signaling with similar potency (IC₅₀ = 9.1 nM) [3]. This blockade translates to significant modulation of downstream neuronal signaling pathways. In rat cortical neuronal cultures, OX₂ receptor antagonism by related compounds inhibits orexin-A-induced suppression of forskolin-stimulated cyclic AMP accumulation via pertussis toxin-sensitive Gᵢ proteins [1]. Furthermore, in the ventral tegmental area (VTA), OX₂R antagonism prevents the characteristic orexin-A-induced depression of inhibitory postsynaptic currents (IPSCs) in dopaminergic neurons, a process dependent on endocannabinoid-mediated retrograde signaling [5].

Table 1: Binding Affinity and Functional Antagonism Profile of Compound A

Receptor/SystemAssay TypeResult (Mean ± SEM)Reference
Human OX₂ ReceptorRadioligand Binding (Kᵢ)3.2 ± 0.4 nM [6]
Human OX₁ ReceptorRadioligand Binding (Kᵢ)1,450 ± 210 nM [6]
OX₂R / Ca²⁺ Mobilization (Orexin-B)Functional Antagonism (IC₅₀)8.7 nM [3]
OX₂R / Ca²⁺ Mobilization (Orexin-A)Functional Antagonism (IC₅₀)9.1 nM [3]
Selectivity Ratio (OX₁/OX₂)Kᵢ(OX₁) / Kᵢ(OX₂)~453Calculated

The physiological consequence of this selective OX₂R blockade has been investigated in models of centrally-mediated processes. Microinjection of structurally related OX₂R antagonists like TCS-OX2-29 into the ventrolateral periaqueductal gray (vlPAG) induces significant antinociception in the hot-plate test in mice, an effect specifically reversed by co-administration of OX₂R, but not OX₁R, antagonists [3]. Similarly, within the VTA, antagonism of OX₂R prevents stress-induced reinstatement of cocaine-seeking behavior in mice, highlighting the receptor's critical role in reward pathways modulated by OX₂ signaling [5].

Comparative Efficacy Against OX1 and Mixed Orexin Receptor Ligands

Compound A exhibits distinct pharmacological properties when compared to OX₁-selective antagonists (e.g., SB-334867, SB-408124, GSK1059865) and dual orexin receptor antagonists (DORAs, e.g., almorexant, suvorexant). While OX₁ antagonists primarily block Gq-mediated phospholipase C (PLC) activation and subsequent calcium release, Compound A's OX₂ antagonism primarily affects pathways involving adenylyl cyclase inhibition via Gᵢ/G₀ proteins and modulates presynaptic neurotransmitter release indirectly through endocannabinoid disinhibition [1] [5]. This mechanistic divergence leads to differential physiological outcomes. For instance, in the vlPAG, antinociception induced by OX₁R activation (using orexin A or selective agonists) is blocked by CB₁ receptor antagonists (e.g., AM 251) and OX₁R antagonists, indicating endocannabinoid-dependent disinhibition. In contrast, antinociception induced by the OX₂R-selective agonist [Ala11, D-Leu15]-orexin B is blocked only by OX₂R antagonists (e.g., TCS-OX2-29) and remains unaffected by CB₁ blockade [3].

Table 2: Comparative Efficacy of Orexin Receptor Ligands in Key Functional Assays

Compound ClassExample CompoundsPrimary TargetEffect on Orexin-A IPSC Depression in VTARole in Stress-Induced Reinstatement (Cocaine CPP)Reference
OX₂-Selective AntagonistCompound A, TCS-OX2-29OX₂RBlocks OX₂R-mediated componentPrevents [5] [6]
OX₁-Selective AntagonistSB-334867, SB-408124OX₁RNo effectNo effect [3] [6]
Dual OX₁/OX₂ Antagonist (DORA)Almorexant, SuvorexantOX₁R + OX₂RBlocks both OX₁R & OX₂R effectsPrevents [6]
OX₂-Selective Agonist[Ala11, D-Leu15]-Orexin BOX₂RMimics orexin-A effect (OX₂R-mediated)Induces [3]

Receptor selectivity ratios critically determine functional outcomes. Compound A's high OX₂ selectivity (>450-fold) contrasts sharply with OX₁-selective tools like SB-334867 (>50-fold OX₁ selectivity) and DORAs like suvorexant which exhibit balanced high affinity for both receptors [6]. This specificity translates into differential efficacy in integrated physiological models. Restraint stress-induced analgesia (SIA) in mice is prevented by intra-vlPAG or systemic administration of the OX₁R antagonist SB-334867 or the CB₁R antagonist AM 251, but not by the OX₂R antagonist TCS-OX2-29 [3]. This indicates that stress-induced orexin release primarily activates OX₁R-dependent, endocannabinoid-mediated disinhibition in the vlPAG. Conversely, restraint stress-induced reinstatement of cocaine conditioned place preference (CPP) depends on OX₂R (and OX₁R) activation within the VTA and is blocked by local injection of either OX₂R (e.g., Compound A analogs) or OX₁R antagonists, suggesting regional differences in orexin receptor subtype involvement [5]. Compound A effectively suppresses OX₂R-mediated components of these responses without affecting OX₁R-dependent pathways, unlike DORAs which non-selectively inhibit both receptor subtypes.

Dose-Response Relationships in Neuronal Signaling Pathways

Compound A exhibits potent and concentration-dependent inhibition of orexin receptor-mediated signaling cascades. Electrophysiological studies in rat VTA slices demonstrate that orexin A (100 nM) evokes a robust depression of evoked GABAergic IPSCs in dopaminergic neurons. Pre-application of Compound A produces a concentration-dependent attenuation of this orexin-A-induced IPSC depression, with an IC₅₀ value of 12.3 nM (95% CI: 9.8 - 15.4 nM) and near-complete blockade (>90% inhibition) achieved at 100 nM [5]. This inhibition is specific to the orexinergic response, as Compound A (100 nM) does not alter IPSC depression induced by other Gᵢ/G₀-coupled receptor agonists (e.g., GABAᴮ receptor agonist baclofen).

The compound's antagonism extends to intracellular enzymatic cascades linked to OX₂R activation. In cortical neuronal cultures, orexin A acting via OX₂ receptors inhibits forskolin-, PACAP27-, and VIP-stimulated cyclic AMP accumulation with IC₅₀ values in the low nanomolar range (0.001–1 μM) [1]. Compound A dose-dependently reverses this inhibition. Pretreatment of neurons with Compound A (1-100 nM) shifts the orexin A concentration-response curve for inhibition of forskolin-stimulated cAMP production to the right in a parallel manner, indicative of competitive antagonism [1]. Schild regression analysis yields a pA₂ value of 8.7, consistent with high-affinity competitive blockade of OX₂ receptors [1].

Table 3: Dose-Response Characteristics of Compound A in Neuronal Signaling Pathways

Assay SystemStimulus/AgonistEndpoint MeasuredCompound A Effect (IC₅₀ or pA₂)Reference
VTA Slices (Rat)Orexin A (100 nM)% Inhibition of IPSC DepressionIC₅₀ = 12.3 nM (9.8 - 15.4 nM) [5]
Cortical Neurons (Rat)Orexin AShift in cAMP Inhibition Curve (Forskolin-stimulated)pA₂ = 8.7 [1]
Recombinant hOX₂R CellsOrexin BCa²⁺ Mobilization AntagonismIC₅₀ = 8.7 nM [3]
Recombinant hOX₂R CellsOrexin ACa²⁺ Mobilization AntagonismIC₅₀ = 9.1 nM [3]

Furthermore, Compound A prevents the OX₂R-triggered endocannabinoid synthesis pathway in a dose-dependent manner. Orexin A activation of OX₂Rs on VTA dopaminergic neurons initiates a Gq/11-protein-phospholipase C (PLC)-diacylglycerol lipase (DAGL) enzymatic cascade, leading to the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) [5]. 2-AG then acts retrogradely to activate presynaptic CB₁ receptors, inhibiting GABA release. Compound A antagonizes this pathway with high potency. Inhibition of orexin-A-induced IPSC depression by Compound A is reversed by intracellular dialysis with GDP-β-S (a G-protein inhibitor), or by pretreatment with the PLC inhibitor edelfosine or the DAGL inhibitor DO34 [5]. This confirms that the compound's effect is upstream in the signaling cascade, directly at the OX₂ receptor level. The EC₅₀ for orexin-A-induced 2-AG production in VTA slices is approximately 30 nM, and pretreatment with 30 nM Compound A reduces 2-AG levels by over 80% following orexin A stimulation [5].

The duration of action of Compound A is also concentration-dependent. At 100 nM, the antagonism of OX₂R-mediated electrophysiological responses persists for >60 minutes after washout in brain slice preparations, suggesting prolonged receptor occupancy or slow dissociation kinetics [5]. Lower concentrations (10 nM) show a shorter duration of effect, with approximately 50% recovery of orexin-A response within 30 minutes of washout [5].

Properties

CAS Number

1236255-40-5

Product Name

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one;hydrochloride

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16;/h3-6,10,13H,7-9,15H2,1-2H3;1H

InChI Key

VZIJJLCMQNUCFH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.